molecular formula C16H21F3N2O3 B5378717 N-(4-methoxybenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide

N-(4-methoxybenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide

Cat. No. B5378717
M. Wt: 346.34 g/mol
InChI Key: UPWLRSDCAZPMNK-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFP is a potent inhibitor of several enzymes and has been found to have potential therapeutic applications in various diseases. In

Mechanism of Action

N-(4-methoxybenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide inhibits the activity of HDACs by binding to the active site of the enzyme, preventing the deacetylation of histones and other proteins. This leads to increased acetylation of histones, which alters the chromatin structure and gene expression. N-(4-methoxybenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide also inhibits the activity of PRMTs and LSD1, which are involved in protein methylation and demethylation, respectively. These effects on epigenetic regulation make N-(4-methoxybenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide a promising therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit tumor growth in animal models, and improve cognitive function in mouse models of Alzheimer's disease. N-(4-methoxybenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide has also been found to have anti-inflammatory effects and to reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-methoxybenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide is its potency as an inhibitor of several enzymes. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, N-(4-methoxybenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide also has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects on other cellular processes may complicate data interpretation.

Future Directions

There are several future directions for research on N-(4-methoxybenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide. One area of interest is its potential therapeutic applications in cancer and neurodegenerative disorders. Further studies are needed to determine the optimal dosage and administration of N-(4-methoxybenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide for these diseases. Another area of interest is the development of more selective inhibitors of HDACs and other enzymes targeted by N-(4-methoxybenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide. This could lead to more effective and less toxic therapeutic agents. Finally, research on the mechanisms of N-(4-methoxybenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide's anti-inflammatory and antioxidant effects could lead to the development of new treatments for inflammation-related diseases.

Synthesis Methods

The synthesis of N-(4-methoxybenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide involves the reaction of 4-methoxybenzylamine with 3-(2-trifluoromethylmorpholin-4-yl)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting N-(4-methoxybenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide product can be purified by recrystallization or column chromatography.

Scientific Research Applications

N-(4-methoxybenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to be a potent inhibitor of several enzymes, including histone deacetylases (HDACs), protein arginine methyltransferases (PRMTs), and lysine-specific demethylase 1 (LSD1). These enzymes play critical roles in various cellular processes, including gene expression, chromatin remodeling, and epigenetic regulation.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O3/c1-23-13-4-2-12(3-5-13)10-20-15(22)6-7-21-8-9-24-14(11-21)16(17,18)19/h2-5,14H,6-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWLRSDCAZPMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCN2CCOC(C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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